N-Boc-4-(1,3-dioxolan-2-yl)aniline
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Overview
Description
N-Boc-4-(1,3-dioxolan-2-yl)aniline is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 4-(1,3-dioxolan-2-yl)aniline. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline typically involves the protection of the aniline group with a Boc group. One common method is to react 4-(1,3-dioxolan-2-yl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aniline can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving organic solvents and bases.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The major product is 4-(1,3-dioxolan-2-yl)aniline.
Scientific Research Applications
N-Boc-4-(1,3-dioxolan-2-yl)aniline is widely used in scientific research, particularly in:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its stability and reactivity.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-4-(1,3-dioxolan-2-yl)aniline primarily involves its role as a protected aniline derivative. The Boc group provides stability and prevents unwanted reactions during synthetic processes. Upon deprotection, the free aniline can participate in various chemical reactions, targeting specific molecular pathways depending on the application .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)aniline: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-4-(1,3-dioxolan-2-yl)phenylcarbamate: Similar structure but with a carbamate group instead of an aniline.
Uniqueness
N-Boc-4-(1,3-dioxolan-2-yl)aniline is unique due to the presence of both the Boc protecting group and the 1,3-dioxolane ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-6-4-10(5-7-11)12-17-8-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
FYVUOCQRLJMOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
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